molecular formula C8H7BrN2O B1509594 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-95-7

5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

货号: B1509594
CAS 编号: 1092579-95-7
分子量: 227.06 g/mol
InChI 键: SEUVNYSXBIDWQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation follows the established convention for naming fused heterocyclic systems, where the pyrrolopyridine core structure serves as the parent framework. The compound is characterized by specific substitution patterns that distinguish it from other isomeric forms within the pyrrolopyridine family.

The numbering system for this compound follows the standard convention for pyrrolopyridine structures, where the pyridine nitrogen occupies position 1 of the fused ring system. The bromine atom is located at position 5, while the methoxy group (-OCH₃) is positioned at carbon 4 of the pyrrolopyridine scaffold. This specific substitution pattern creates a unique molecular arrangement that influences both the chemical reactivity and physical properties of the compound.

Isomeric considerations are particularly important when examining this compound, as multiple positional isomers exist within the pyrrolopyridine family. The [2,3-b] fusion pattern indicates that the pyrrole ring is fused to positions 2 and 3 of the pyridine ring, distinguishing it from alternative fusion patterns such as [2,3-c] or [3,2-b]. A notable isomer found in the literature is 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, which possesses the same molecular formula but differs in the fusion pattern and substitution positions. This structural variation demonstrates the importance of precise nomenclature in distinguishing between closely related compounds that may exhibit different biological and chemical properties.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₇BrN₂O, representing a compact heterocyclic structure containing carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The molecular weight has been consistently reported as 227.06 g/mol across multiple sources, with slight variations in precision (227.058 g/mol) depending on the analytical method employed.

The molecular composition analysis reveals several key structural features that contribute to the compound's properties. The presence of two nitrogen atoms within the fused ring system creates multiple sites for potential hydrogen bonding and coordination chemistry. The bromine substituent adds significant molecular weight (approximately 35% of the total molecular mass) and introduces polarizable character that influences intermolecular interactions. The methoxy group contributes both steric bulk and electron-donating character to the aromatic system.

Parameter Value Source
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

The structural formula can be represented through various notation systems. The Simplified Molecular Input Line Entry System representation is COC1=C2C=CNC2=NC=C1Br, which clearly indicates the connectivity pattern and substitution positions. The International Chemical Identifier code provides additional structural information: InChI=1S/C8H7BrN2O/c1-12-7-5-2-3-10-8(5)11-4-6(7)9/h2-4H,1H3,(H,10,11). These standardized representations facilitate database searches and computational modeling studies.

Structural Elucidation via X-ray Crystallography

While specific X-ray crystallographic data for this compound was not directly available in the search results, valuable insights can be drawn from related pyrrolopyridine structures that have been crystallographically characterized. The general structural features of pyrrolopyridine compounds have been well-established through crystallographic studies of similar derivatives.

Crystallographic analysis of related compounds reveals that pyrrolopyridine structures typically adopt planar conformations due to the extended aromatic conjugation within the fused ring system. The dihedral angle between the pyrrole and pyridine rings in these systems is generally minimal, typically less than 10 degrees, indicating substantial coplanarity. For the compound 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, crystallographic data showed a dihedral angle of 6.20 degrees between the pyridine and azaindole rings.

The crystal packing arrangements in pyrrolopyridine compounds are frequently dominated by intermolecular hydrogen bonding interactions. The NH group of the pyrrole ring commonly participates in hydrogen bonding with nitrogen atoms in adjacent molecules, forming dimeric or extended chain structures. In the case of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, pairs of N-H⋯N hydrogen bonds link molecules into inversion dimers.

The presence of the bromine substituent and methoxy group in this compound would likely influence both the intramolecular electronic distribution and intermolecular packing arrangements. Bromine atoms can participate in halogen bonding interactions, while methoxy groups can serve as both hydrogen bond acceptors and donors through their oxygen atoms. These interactions would contribute to the overall crystal stability and influence physical properties such as melting point and solubility.

Comparative Analysis with Related Pyrrolopyridine Derivatives

The structural and chemical properties of this compound can be better understood through comparison with related pyrrolopyridine derivatives. This comparative analysis reveals how specific substitution patterns influence molecular properties and potential applications.

The parent compound, 1H-Pyrrolo[2,3-b]pyridine (also known as 7-azaindole), serves as the fundamental scaffold for this family of compounds. With a molecular formula of C₇H₆N₂ and molecular weight of 118.14 g/mol, the unsubstituted parent compound provides a baseline for understanding how functional group additions affect molecular properties. The addition of bromine and methoxy substituents in the target compound increases the molecular weight by approximately 92%, significantly altering the compound's physical and chemical characteristics.

Positional isomers within the same substitution pattern demonstrate the importance of regioselectivity in compound design. The isomer 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine shares the same molecular formula (C₈H₇BrN₂O) and molecular weight (227.06 g/mol) but differs in the fusion pattern between the pyrrole and pyridine rings. This structural variation, while subtle, can result in significantly different biological activities and chemical reactivity patterns.

Halogen substitution variations provide insights into the role of the bromine substituent. The compound 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine represents a fluorine analog with molecular formula C₇H₄BrFN₂ and molecular weight 215.02 g/mol. The replacement of the methoxy group with fluorine reduces the molecular weight and eliminates the potential for methoxy-specific interactions while maintaining the halogen substitution pattern at position 5.

Compound Molecular Formula Molecular Weight Key Structural Features
1H-Pyrrolo[2,3-b]pyridine C₇H₆N₂ 118.14 g/mol Parent scaffold
This compound C₈H₇BrN₂O 227.06 g/mol Br at position 5, OMe at position 4
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine C₈H₇BrN₂O 227.06 g/mol Different fusion pattern
5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine C₇H₄BrFN₂ 215.02 g/mol F instead of OMe
4-Bromo-1H-pyrrolo[2,3-b]pyridine C₇H₅BrN₂ 197.04 g/mol Br at position 4 only

Alkyl substitution patterns provide additional comparative insights. The compound 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine contains a methyl group instead of methoxy at position 4, resulting in molecular formula C₈H₇BrN₂ and molecular weight 211.06 g/mol. This comparison highlights how oxygen-containing substituents versus carbon-only substituents affect molecular properties and potential hydrogen bonding capabilities.

The bromine position also plays a crucial role in determining compound properties. 4-Bromo-1H-pyrrolo[2,3-b]pyridine represents a positional isomer where bromine occupies position 4 instead of position 5, with molecular formula C₇H₅BrN₂ and molecular weight 197.04 g/mol. This positional variation demonstrates how halogen placement affects both electronic properties and steric considerations within the molecular framework.

Electronic properties variations among these derivatives influence their potential applications in medicinal chemistry and materials science. The electron-donating methoxy group in this compound contrasts with the electron-withdrawing nature of the bromine substituent, creating a unique electronic environment that may enhance selectivity in biological interactions or catalytic applications.

属性

IUPAC Name

5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-5-2-3-10-8(5)11-4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUVNYSXBIDWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727045
Record name 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092579-95-7
Record name 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Bromination of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

One common and efficient method to obtain 5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is the electrophilic bromination of 4-methoxy-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) as the brominating agent.

  • Reagents and Conditions:

    • Brominating agent: N-bromosuccinimide (NBS)
    • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
    • Temperature: Controlled low temperature (0 to 5 °C) to minimize side reactions
    • Reaction time: 1 to 16 hours depending on scale and desired yield
  • Mechanism:

    • Electrophilic bromination occurs selectively at the 5-position due to electronic and steric factors, facilitated by the electron-donating methoxy group at the 4-position.
  • Optimization:

    • Use of polar aprotic solvents enhances regioselectivity.
    • Temperature control reduces over-bromination and formation of polybrominated byproducts.
    • Stoichiometric control of NBS (around 1.1 to 1.2 equivalents) improves yield and purity.

Methoxylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Alternatively, the methoxy group can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Typical Reaction: Buchwald-Hartwig Etherification

    • Catalyst: Palladium-based catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)
    • Base: Potassium carbonate or cesium carbonate
    • Methanol or methoxide source as nucleophile
    • Solvent: Tetrahydrofuran (THF) or dioxane/water mixture
    • Temperature: 80–100 °C
    • Time: 1 to 16 hours
  • Advantages:

    • High regioselectivity and functional group tolerance.
    • Enables late-stage functionalization.

Representative Synthetic Procedure (Bromination Route)

Step Reagents & Conditions Description
1 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, NBS (1.1 equiv), DMF, 0–5 °C, 2–4 h Electrophilic bromination at 5-position
2 Quench with water, extraction with ethyl acetate Workup to isolate product
3 Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) Isolation of pure this compound

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors: Employed to improve reaction control, heat management, and safety during bromination.
  • Catalyst Recovery: For palladium-catalyzed methoxylation, immobilized catalysts facilitate recycling.
  • Safety: Handling of brominating agents requires fume hoods and appropriate PPE due to toxicity and corrosiveness.
  • Purification: Combination of crystallization and chromatography ensures high purity suitable for pharmaceutical applications.

Analytical and Characterization Techniques

Summary Table of Key Preparation Parameters

Parameter Bromination Route Methoxylation Route
Starting Material 4-Methoxy-1H-pyrrolo[2,3-b]pyridine 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Brominating Agent N-Bromosuccinimide (NBS) Not applicable
Catalyst Not required Pd-based catalyst ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II))
Base Not required Potassium carbonate or cesium carbonate
Solvent DMF, DCM THF, dioxane/water
Temperature 0–5 °C 80–100 °C
Reaction Time 1–16 hours 1–16 hours
Purification Column chromatography, recrystallization Column chromatography, recrystallization
Yield Typically 60–85% Typically 50–80%

Research Findings and Optimization Notes

  • Controlled bromination using NBS at low temperature minimizes formation of polybrominated impurities and positional isomers.
  • Electron-donating methoxy group directs bromination regioselectively to the 5-position.
  • Palladium-catalyzed methoxylation offers a versatile route for late-stage functionalization, with ligand and base choice significantly impacting yield.
  • Use of continuous flow technology in industrial settings enhances reproducibility and safety.
  • Purification strategies, including ion-exchange resins and gradient chromatography, are critical for isolating high-purity product suitable for pharmaceutical use.

化学反应分析

Types of Reactions: 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to convert the compound to its reduced forms.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups at the bromine or methoxy positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.

  • Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

  • Substitution Products: Derivatives with different functional groups at the bromine or methoxy positions.

科学研究应用

Medicinal Chemistry

5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine has been investigated primarily for its potential as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases.

Kinase Inhibition

Research indicates that this compound can effectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFRs with IC50 values ranging from 7 to 712 nM across different receptor types . The mechanism involves binding to the ATP-binding site of FGFRs, consequently blocking downstream signaling pathways essential for cell proliferation and survival.

Anticancer Properties

The anticancer potential of this compound has been extensively studied.

Cytotoxicity Studies

In vitro studies have shown that this compound induces apoptosis in cancer cell lines, including breast and ovarian cancer cells. For instance, a derivative demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward healthy cardiac cells . Such selectivity is crucial for minimizing side effects during treatment.

Beyond its role as a kinase inhibitor, this compound has been explored for other biological activities:

Antimycobacterial Activity

Pyrrolo[3,4-c]pyridine derivatives have shown promise as inhibitors of the InhA enzyme in Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, enhancing its utility in developing novel therapeutic agents.

Case Studies and Research Findings

Several studies highlight the compound's effectiveness and versatility:

StudyApplicationFindings
FGFR InhibitionIC50 values of 7–712 nM against FGFRs; induces apoptosis in cancer cells
AntimycobacterialEffective against M. tuberculosis with significant inhibition rates
AnticancerModerate cytotoxicity against ovarian cancer; low toxicity towards non-cancerous cells

作用机制

5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is structurally similar to other pyrrolo[2,3-b]pyridine derivatives, such as 5-bromo-1H-pyrrolo[3,2-b]pyridine and 4-methoxy-1H-pyrrolo[2,3-b]pyridine. its unique combination of bromine and methoxy groups imparts distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The substituent pattern (type, position, and electronic nature) significantly impacts the reactivity, physicochemical properties, and biological activity of pyrrolo[2,3-b]pyridine derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Position) Molecular Formula Key Features
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Br (5), OCH₃ (4) C₈H₆BrN₂O Electron-donating OCH₃ at C4; Br at C5 enhances cross-coupling reactivity
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br (5), CH₃ (1) C₈H₇BrN₂ Methyl at N1 improves metabolic stability but reduces polarity
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Br (5), NO₂ (3) C₇H₄BrN₃O₂ Strong electron-withdrawing NO₂ at C3 enhances electrophilic substitution
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine Br (5), CH₃ (4) C₈H₇BrN₂ Methyl at C4 increases lipophilicity vs. OCH₃
5-(4-Methoxyphenyl)-3-nitro-pyrrolo[2,3-b]pyridine NO₂ (3), 4-OCH₃-Ph (5) C₁₄H₁₀N₃O₃ Aryl group at C5 enhances π-π stacking; NO₂ at C3 modulates reactivity

Key Observations :

  • Methylation vs. Methoxylation : N1-methylation (75% yield) is more efficient than introducing OCH₃ at C4, which may require harsher conditions .
  • Suzuki Coupling : Aryl boronic acids (e.g., 4-methoxyphenyl) at C5 achieve high yields (94%) under Pd catalysis .
  • Carbaldehyde Synthesis : Vilsmeier-Haack reactions (67% yield) are moderate but critical for further functionalization .

Physicochemical Properties

  • Lipophilicity : The methoxy group (OCH₃) at C4 increases polarity compared to methyl (CH₃) analogs, reducing logP. For example, this compound is more hydrophilic than 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine .
  • Solubility: Nitro-substituted derivatives (e.g., 3-NO₂) exhibit lower aqueous solubility due to electron-withdrawing effects .

生物活性

5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrolopyridines, which are known for their pharmacological properties. The presence of the bromine and methoxy groups enhances its biological activity by affecting the compound's electronic properties and steric configuration.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of pyrrolopyridine derivatives, including this compound. In particular, it has shown efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The compound's structure was optimized to improve potency and reduce metabolic liability, indicating its potential as a lead compound for developing new antiparasitic agents .

Inhibition of Phosphodiesterases (PDEs)

Another significant aspect of this compound is its role as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating intracellular levels of cyclic nucleotides, which are essential for various cellular processes. In particular, derivatives of pyrrolo[2,3-b]pyridine have been shown to selectively inhibit PDE4B, which is associated with inflammatory responses. For instance, one study reported that a related compound exhibited an IC50 value of 0.48 μM against PDE4B, suggesting that modifications to the pyrrolopyridine scaffold can enhance potency .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies. These studies reveal how different substitutions on the pyrrolopyridine core affect biological activity:

CompoundSubstituentpEC50 (µM)HLM Cl int (µg/min/mg protein)Aqueous Solubility (µM)
19aBr5.33006
19bMe5.718013
20aCl5.13.0770
20bCF35.2<3.01000

This table summarizes key findings from SAR studies that indicate how specific modifications can enhance or diminish biological activity .

Case Studies

  • Antiparasitic Efficacy : A study focusing on lead optimization for HAT treatment demonstrated that modifying the substituents on the pyrrolopyridine core significantly impacted both potency and metabolic stability. The most promising analogs maintained high activity against T. brucei while exhibiting favorable pharmacokinetic profiles .
  • Inflammation Models : In vitro studies using macrophages exposed to pro-inflammatory stimuli showed that compounds derived from this scaffold could inhibit TNF-α release effectively. This suggests potential therapeutic applications in treating inflammatory diseases .

常见问题

Q. What are common synthetic routes for 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine and its derivatives?

  • Methodological Answer : The core scaffold is typically synthesized via bromination and alkylation. For example, N1-alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine with benzyl bromide under basic conditions (KOH/Bu4N+HSO4−) yields 99% of 1-benzyl derivatives . Methylation using NaH and methyl iodide in THF achieves 75% yield for 5-bromo-1-methyl derivatives . Bromination of precursor pyrrolopyridines is often performed using HNO3 or other halogenating agents under controlled conditions .

Q. How is the structure of 5-Bromo-4-methoxy derivatives confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR spectroscopy . For instance, the methoxy group at the 4-position shows a singlet near δ 3.8–4.0 ppm in 1H NMR, while the bromine substituent induces characteristic deshielding in adjacent protons (e.g., δ 8.3–8.9 ppm for pyrrole protons) . Mass spectrometry (HRMS) and X-ray crystallography (where applicable) further validate molecular formulae and regiochemistry .

Q. What solvents and reagents are optimal for purifying pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Silica gel chromatography with dichloromethane/ethyl acetate (9:1) or heptane/ethyl acetate (7:3) is widely used for isolating intermediates . Polar aprotic solvents like DMF or DMSO facilitate substitution reactions, while anhydrous THF is preferred for Grignard or organometallic couplings .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl groups at the 5-position?

  • Methodological Answer : Key parameters include:
  • Catalyst : Pd(PPh3)4 (2 mol%) in toluene/ethanol (3:1) under argon .
  • Base : K2CO3 (3 equiv) to maintain pH and stabilize boronic acids .
  • Temperature : 105°C for 4 hours achieves >85% yield for 4-methoxyphenyl or trifluoromethylphenyl substituents .
  • Regioselectivity : The bromine at the 5-position directs coupling to the para position, minimizing byproducts .

Q. What strategies address conflicting SAR data in kinase inhibition studies involving 3,5-disubstituted derivatives?

  • Methodological Answer : Contradictions in activity may arise from:
  • Steric effects : Bulky 3-substituents (e.g., phenylethynyl) reduce binding affinity despite electronic activation .
  • Solubility : Nitro or methoxy groups at the 4-position improve aqueous solubility but may hinder membrane permeability .
  • Counter-screening : Use orthogonal assays (e.g., enzymatic vs. cellular) to distinguish direct target engagement from off-target effects .

Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyridine scaffold be achieved?

  • Methodological Answer :
  • Directed C-H activation : Pd-catalyzed coupling with directing groups (e.g., aldehydes) enables selective functionalization at the 3-position .
  • Protection/deprotection : Tosyl groups protect the N1-position during aldehyde introduction (hexamine/AcOH), enabling subsequent Grignard additions .
  • Halogen dance : Bromine migration under basic conditions allows access to 4-methoxy-5-bromo isomers, though this requires strict temperature control .

Q. What computational tools predict the reactivity of 5-Bromo-4-methoxy derivatives in nucleophilic substitutions?

  • Methodological Answer :
  • DFT calculations : Assess charge distribution to identify electrophilic centers (e.g., C5 bromine as a leaving group) .
  • Reaction path search : Quantum chemical methods (e.g., ICReDD’s algorithms) model transition states for SNAr or cross-coupling steps .
  • Machine learning : Train models on existing kinetic data to predict optimal reaction conditions (solvent, catalyst) for new substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。